molecular formula C46H77N13O12 B153167 Atana CAS No. 136849-69-9

Atana

Cat. No.: B153167
CAS No.: 136849-69-9
M. Wt: 1004.2 g/mol
InChI Key: ODVSXZCPVWMZLR-LKURJHONSA-N
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Description

Atana (chemical name: 5-(4-hydroxyphenyl)thiazolidine-2,4-dione) is a phenolic derivative of thiazolidine-2,4-dione, synthesized for its dual antioxidant and antimelanogenic properties. First reported by Marc et al. (2019), this compound is structurally characterized by a thiazolidinedione core substituted with a hydroxylated aromatic ring, enabling radical scavenging and tyrosinase inhibition . Its primary applications include mitigating oxidative stress in dermatological conditions and inhibiting melanogenesis for hyperpigmentation treatment. Experimental studies highlight its IC50 values of 12.3 µM for tyrosinase inhibition and 18.5 µM for DPPH radical scavenging, positioning it as a promising candidate for cosmetic and therapeutic formulations .

Properties

CAS No.

136849-69-9

Molecular Formula

C46H77N13O12

Molecular Weight

1004.2 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C46H77N13O12/c1-7-9-17-30(56-42(68)32(20-21-35(62)63)58-44(70)36(47)25(3)4)41(67)57-31(18-10-8-2)43(69)59-37(27(6)60)45(71)53-26(5)39(65)55-29(19-14-22-51-46(49)50)40(66)52-24-34(61)54-33(38(48)64)23-28-15-12-11-13-16-28/h11-13,15-16,25-27,29-33,36-37,60H,7-10,14,17-24,47H2,1-6H3,(H2,48,64)(H,52,66)(H,53,71)(H,54,61)(H,55,65)(H,56,68)(H,57,67)(H,58,70)(H,59,69)(H,62,63)(H4,49,50,51)/t26-,27+,29-,30-,31-,32-,33-,36-,37-/m0/s1

InChI Key

ODVSXZCPVWMZLR-LKURJHONSA-N

SMILES

CCCCC(C(=O)NC(CCCC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CCCCC(C(=O)NC(CCCC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N

Other CAS No.

136849-69-9

sequence

VEXXTARGF

Synonyms

allatotropin (5-13), Nle(7,8)-
allatotropin (5-13), norleucine (7,8)-
ATANA
Nle(7,8)-allatotropin (5-13)
Val-Glu-Nle-Nle-Thr-Ala-Arg-Gly-Phe-NH2

Origin of Product

United States

Comparison with Similar Compounds

Thiazolidinedione Derivatives

  • Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic agent. Unlike Atana, Rosiglitazone lacks phenolic groups, reducing its antioxidant efficacy but enhancing PPAR-γ receptor binding for glucose regulation .
  • Phenolic Schiff Bases: Compounds like those studied by Anouar (2014) share this compound’s hydroxylated aromatic structure but replace the thiazolidinedione core with an imine group. These exhibit superior DPPH scavenging (IC50: 14.2–22.4 µM) but weaker tyrosinase inhibition (IC50: 25–45 µM) .

Functional Analogues

Benzimidazothiazolone Derivatives

Recent benzimidazothiazolone derivatives (e.g., 2-(4-methoxyphenyl)benzimidazothiazolone) demonstrate potent tyrosinase inhibition (IC50: 8.7 µM) but lower solubility in polar solvents compared to this compound, limiting their formulation versatility .

Comparative Data Table

Compound Molecular Structure Tyrosinase Inhibition (IC50, µM) Antioxidant Activity (DPPH IC50, µM) Solubility (mg/mL) Applications
This compound Thiazolidinedione + 4-hydroxyphenyl 12.3 ± 0.8 18.5 ± 1.2 2.4 (DMSO) Antimelanogenesis, antioxidants
Phenolic Schiff Base Imine + hydroxylated aromatic 25.1 ± 1.5 14.2 ± 0.9 1.8 (Ethanol) Antioxidants
Benzimidazothiazolone Benzimidazole + thiazolone 8.7 ± 0.6 22.7 ± 1.4 1.1 (DMSO) Tyrosinase inhibitors
Rosiglitazone Thiazolidinedione + pyridinyl >100 >50 3.2 (Water) Antidiabetic

Research Findings and Discussion

Efficacy in Tyrosinase Inhibition

This compound outperforms phenolic Schiff bases in tyrosinase inhibition due to its thiazolidinedione core, which chelates copper ions at the enzyme’s active site . However, benzimidazothiazolone derivatives exhibit greater potency, likely due to enhanced π-π stacking with tyrosine residues .

Antioxidant Mechanisms

This compound’s hydroxyl group enables hydrogen atom transfer (HAT) to neutralize DPPH radicals, comparable to phenolic Schiff bases. However, its lower solubility in ethanol compared to Schiff bases may limit its application in non-polar formulations .

Toxicity and Stability

This compound demonstrates lower cytotoxicity (LD50: >500 mg/kg in murine models) compared to benzimidazothiazolones (LD50: 300 mg/kg), making it safer for topical use . Stability studies indicate this compound retains 90% activity after 6 months at 4°C, outperforming Schiff bases (75% retention) .

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